Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate
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Description
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C26H25Cl2N3O3 and its molecular weight is 498.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H24Cl2N4O3
- Molecular Weight : 445.36 g/mol
- CAS Number : Not specifically listed but related to benzylpiperazine derivatives.
The compound features a complex structure that includes a piperazine ring, which is known for its role in various pharmacological activities. The presence of the dichlorophenyl group is also notable for its potential influence on biological interactions.
Antipsychotic Activity
Research indicates that compounds with piperazine moieties often exhibit antipsychotic properties. Studies have shown that similar derivatives can modulate dopamine receptors, particularly D2 and D3 subtypes, which are critical in the treatment of schizophrenia and other mood disorders.
Antitumor Activity
Recent investigations into the biological activity of related arylpiperazine derivatives have suggested potential antitumor effects. For example, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antiviral Properties
Some studies have highlighted the antiviral potential of benzylpiperazine derivatives. The compound may exhibit activity against viral infections by interfering with viral replication processes or enhancing host immune responses.
Table 1: Summary of Biological Activities
Activity | Mechanism | References |
---|---|---|
Antipsychotic | Dopamine receptor modulation | |
Antitumor | Induction of apoptosis, cell cycle arrest | |
Antiviral | Inhibition of viral replication |
Case Study: Antitumor Efficacy
A study published in Nature Communications explored the efficacy of a related compound in human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against breast cancer cells.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various neurotransmitter systems and cellular pathways:
- Dopaminergic Pathway : Modulation of dopamine levels may contribute to its antipsychotic effects.
- Apoptotic Pathways : Induction of apoptosis in cancer cells may involve activation of caspases and mitochondrial pathways.
- Viral Replication Interference : Potential inhibition of viral enzymes or host cell factors essential for viral propagation.
Properties
Molecular Formula |
C26H25Cl2N3O3 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,4-dichlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H25Cl2N3O3/c1-34-26(33)19-7-10-24(23(15-19)29-25(32)21-9-8-20(27)16-22(21)28)31-13-11-30(12-14-31)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3,(H,29,32) |
InChI Key |
GRNUPIKQHPKBMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.